Ethyl 3-methylflavone-8-carboxylate

Catalog No.
S1526794
CAS No.
35888-94-9
M.F
C19H16O4
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-methylflavone-8-carboxylate

CAS Number

35888-94-9

Product Name

Ethyl 3-methylflavone-8-carboxylate

IUPAC Name

ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3

InChI Key

NFRGNMIIGIZYDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3

Synonyms

3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid Ethyl EsterEthyl 3-Methylflavone-8-carboxylate; USP Flavoxate Related Compound C;

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3

Ethyl 3-methylflavone-8-carboxylate is an organic compound belonging to the flavonoid family, characterized by its unique structure that includes a flavone backbone with a carboxylate ester group. Its molecular formula is C19H16O4C_{19}H_{16}O_{4}, and it is identified by the Chemical Abstracts Service registry number 19972541. The compound exhibits notable physical properties such as a melting point of approximately 92-94 °C and a boiling point around 350 °C. Ethyl 3-methylflavone-8-carboxylate is often utilized in various chemical and biological research applications, making it a subject of interest in pharmaceutical studies and synthesis processes .

Biological Activity:

Ethyl 3-methylflavone-8-carboxylate is a derivative of flavones, a class of natural products found in various plants. Research suggests that it possesses several interesting biological activities, including:

  • Antioxidant properties: Studies have shown that Ethyl 3-methylflavone-8-carboxylate exhibits free radical scavenging activity, potentially protecting cells from oxidative damage [].
  • Anti-inflammatory effects: Research suggests that this compound might possess anti-inflammatory properties, potentially mitigating inflammatory responses [].
  • Enzyme inhibition: Studies have reported that Ethyl 3-methylflavone-8-carboxylate can inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases [].

Potential Applications:

Given its biological activities, Ethyl 3-methylflavone-8-carboxylate is being explored for its potential applications in various fields, including:

  • Neurodegenerative diseases: Due to its enzyme inhibitory properties, it is being investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Inflammation: Research suggests its potential application in managing inflammatory conditions due to its anti-inflammatory properties [].
  • Oxidative stress-related disorders: Its antioxidant properties suggest potential benefits in conditions associated with oxidative stress, such as cardiovascular diseases and cancer [].
Typical of flavonoid compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
  • Oxidation: The compound can be oxidized to form various derivatives, potentially increasing its biological activity.
  • Reduction: The carbonyl group may be reduced to an alcohol, altering its reactivity and properties.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activities .

Ethyl 3-methylflavone-8-carboxylate has demonstrated various biological activities, particularly in antimicrobial and anti-inflammatory studies. Research indicates that it possesses inhibitory effects against certain bacteria, suggesting potential applications in treating infections. Additionally, some studies have shown that it may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

The synthesis of Ethyl 3-methylflavone-8-carboxylate typically involves:

  • Starting Materials: Utilizing 3-methylflavone as a precursor.
  • Reagents: Employing reagents such as ethyl chloroformate or other alkylating agents.
  • Reaction Conditions: Conducting the reaction under controlled temperature and pH conditions to ensure optimal yield and purity.

One common method involves the esterification of 3-methylflavone-8-carboxylic acid with ethanol in the presence of an acid catalyst .

Ethyl 3-methylflavone-8-carboxylate finds applications in:

  • Pharmaceuticals: As a potential lead compound for developing antimicrobial agents.
  • Cosmetics: Due to its antioxidant properties, it may be included in formulations aimed at skin protection.
  • Food Industry: Used as a flavoring agent or preservative due to its antimicrobial activity.

These applications highlight the compound's versatility and importance in various fields .

Ethyl 3-methylflavone-8-carboxylate shares structural similarities with several other flavonoids and derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
3-MethylflavoneC15H10O4Basic structure without carboxylate group
3-HydroxyflavoneC15H10O5Contains hydroxyl group, differing activity
FlavoneC15H10O2Simple flavonoid structure
Ethyl 2-hydroxybenzoateC9H10O3Related aromatic compound

Uniqueness:
Ethyl 3-methylflavone-8-carboxylate is unique due to its specific ester functionality combined with the methyl substitution at position three on the flavone ring, which influences its biological activity and solubility compared to other similar compounds .

XLogP3

4.1

UNII

AHD2OG108J

Other CAS

35888-94-9

Wikipedia

Ethyl 3-methylflavone-8-carboxylate

Dates

Last modified: 08-15-2023

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